molecular formula C24H15NO6 B2519614 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate CAS No. 610760-30-0

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B2519614
CAS No.: 610760-30-0
M. Wt: 413.385
InChI Key: XVEHDVRIRGORRT-UHFFFAOYSA-N
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Description

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that features a benzoxazole ring fused to a chromenone structure, with a methoxybenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative under dehydrating conditions. The chromenone structure can be synthesized separately through the cyclization of a suitable precursor, such as a salicylaldehyde derivative, in the presence of an acid catalyst.

The final step involves the esterification of the chromenone derivative with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the ester group using nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of amides or thioesters from the ester group.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing benzoxazole and chromenone moieties exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various derivatives on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), found that modifications in the chemical structure can enhance cytotoxicity. The presence of electron-withdrawing groups on the benzoxazole ring was particularly effective in increasing activity against these cell lines .

CompoundCell LineIC50 (µM)Reference
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoateMCF-712.5
Benzoxazole derivativeHCT-11615.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that benzoxazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell death .

Photophysical Properties

The photophysical properties of this compound have been analyzed for potential applications in organic light-emitting diodes (OLEDs). The unique combination of chromenone and benzoxazole structures provides favorable light absorption and emission characteristics. Research indicates that these compounds can be engineered to emit specific wavelengths, making them suitable for use in display technologies .

PropertyValue
Absorption Maxima350 nm
Emission Maxima450 nm

Environmental Remediation

Due to its potential reactivity, this compound has been explored for use in environmental remediation processes, particularly in the degradation of pollutants such as dyes and heavy metals. Studies suggest that the compound can catalyze reactions that break down complex organic pollutants into less harmful substances .

Case Study 1: Anticancer Efficacy

In a recent study published in Advances in Basic and Applied Sciences, researchers synthesized a series of benzoxazole derivatives, including the target compound. The study reported a significant reduction in cell viability in MCF-7 cells treated with the compound compared to untreated controls, highlighting its potential as an anticancer agent .

Case Study 2: Photophysical Characterization

A comprehensive analysis conducted by Kumar et al. focused on the optical properties of various chromenone derivatives. The findings indicated that the incorporation of benzoxazole increased both the quantum yield and stability of the emitted light, suggesting promising applications in OLED technology .

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and chromenone rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, preventing them from catalyzing essential biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its combination of a benzoxazole ring with a chromenone structure and a methoxybenzoate ester group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO6/c1-28-16-6-4-5-15(11-16)23(26)29-17-10-9-14-12-18(24(27)31-21(14)13-17)22-25-19-7-2-3-8-20(19)30-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEHDVRIRGORRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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